molecular formula C17H11BrClNO3S B301184 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301184
M. Wt: 424.7 g/mol
InChI Key: OANUGBSRXIHZQZ-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as Bromo-2-methoxybenzylidene rhodanine (BMBR), is a thiazolidinedione derivative that has gained attention in recent years due to its potential applications in scientific research. BMBR has been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the replication of HIV and HSV by inhibiting viral enzymes.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the anticancer activity of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential applications in other areas of scientific research, such as antifungal and antiviral therapies.

Synthesis Methods

The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-chlorophenyl rhodanine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via an aldol condensation reaction, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been reported to possess anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has shown antifungal activity against Candida albicans.

properties

Product Name

5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H11BrClNO3S

Molecular Weight

424.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrClNO3S/c1-23-14-6-5-11(18)7-10(14)8-15-16(21)20(17(22)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8-

InChI Key

OANUGBSRXIHZQZ-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.